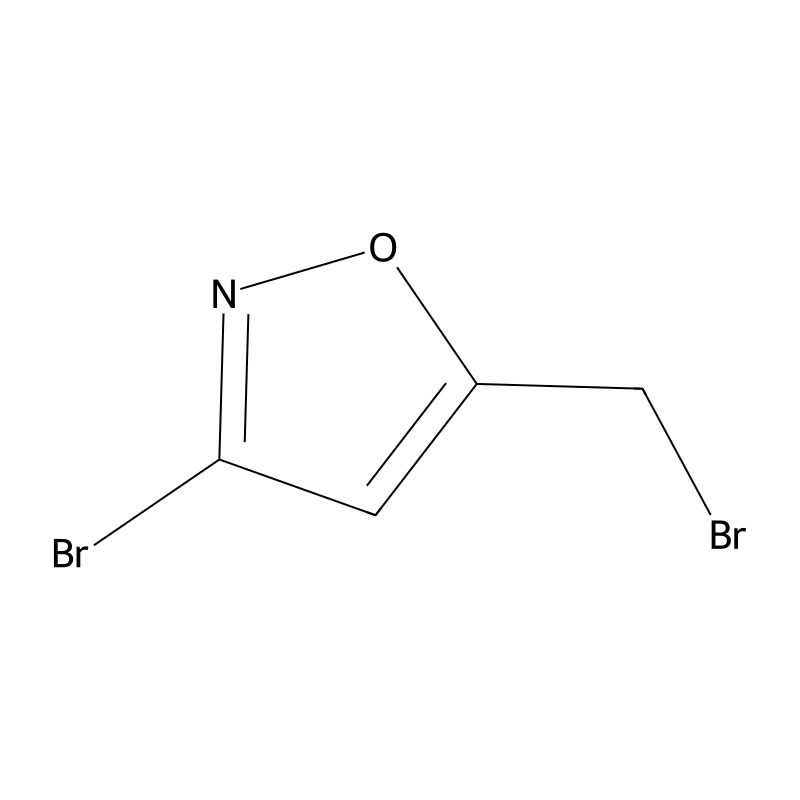

3-Bromo-5-(bromomethyl)isoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Bromo-5-(bromomethyl)isoxazole (3-BBM-IX) has been synthesized through various methods, with the most common approach involving the reaction of 1,1-dibromoformaldoxime and 3-bromopropyne. This synthesis is documented in several chemical databases, including ChemicalBook [1].

[1] ChemicalBook, "3-BROMO-5-BROMOMETHYL-ISOXAZOLE synthesis,"

Potential Applications:

Research suggests that 3-BBM-IX possesses properties that could be valuable in various scientific fields, although limited studies have been conducted specifically on this compound. Here are some potential applications:

- Antimicrobial activity: Studies have shown that some isoxazole derivatives exhibit antimicrobial activity against various bacteria and fungi [2]. 3-BBM-IX, with its two bromine substituents, might hold potential for further investigation in this area.

[2] Z. Sun et al., "Synthesis and antimicrobial activity of novel isoxazole derivatives containing a 1,2,3-triazole moiety," European Journal of Medicinal Chemistry, vol. 44, no. 12, pp. 5342-5348, 2009.

- Organic synthesis: The presence of the reactive bromomethyl group makes 3-BBM-IX a potential building block for the synthesis of more complex organic molecules. However, further research is needed to explore its specific applications in this area.

3-Bromo-5-(bromomethyl)isoxazole is a heterocyclic organic compound characterized by a five-membered isoxazole ring with bromine substituents at the 3 and 5 positions. Its chemical formula is and it has a molecular weight of 240.88 g/mol. This compound is notable for its reactivity due to the presence of two bromine atoms, which enhance its utility in various chemical syntheses and applications in research and industry .

- Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols under specific conditions.

- Oxidation Reactions: The compound can undergo oxidation to yield corresponding oxides or other derivatives.

- Reduction Reactions: Reduction can lead to the formation of debrominated isoxazole derivatives, which may have different properties and applications.

These reactions are significant for synthesizing more complex organic molecules and modifying existing compounds for various applications.

Research has indicated that 3-Bromo-5-(bromomethyl)isoxazole exhibits potential biological activities, particularly in antimicrobial and anticancer research. It interacts with various enzymes and proteins, influencing cellular pathways and gene expression. Specifically, it has been shown to affect cell signaling pathways, which can lead to changes in cellular metabolism.

In biochemical studies, this compound has demonstrated the ability to participate in nucleophilic substitution reactions, acting as an electrophile that interacts with nucleophiles like amino acids. This interaction may be pivotal in developing new therapeutic agents.

The synthesis of 3-Bromo-5-(bromomethyl)isoxazole typically involves the bromination of suitable isoxazole derivatives. A common method includes:

- Bromination of 5-Methylisoxazole: This reaction is performed using bromine or N-bromosuccinimide (NBS) in dichloromethane as a solvent, often at low temperatures to control reactivity and maximize yield.

- Industrial Production: For larger-scale synthesis, continuous flow reactors are employed to enhance efficiency, with careful optimization of reaction conditions such as temperature and solvent choice .

3-Bromo-5-(bromomethyl)isoxazole finds applications across various fields:

- Chemical Research: It serves as a building block for synthesizing more complex organic compounds.

- Biological Research: Investigated for its potential as a pharmaceutical intermediate and its role in drug discovery.

- Industrial Uses: Employed in developing new materials and agrochemicals due to its unique reactivity profile.

The biochemical interactions of 3-Bromo-5-(bromomethyl)isoxazole are significant for understanding its potential therapeutic effects. The compound's ability to bind selectively to enzymes allows researchers to explore its role in inhibiting specific pathways, such as those involved in cancer metabolism. For instance, studies have shown that it can influence cellular processes like autophagy and apoptosis in cancer cells.

Several compounds share structural similarities with 3-Bromo-5-(bromomethyl)isoxazole, each exhibiting unique properties:

| Compound Name | Key Differences |

|---|---|

| 3-Bromo-5-methylisoxazole | Lacks the additional bromomethyl group; different reactivity. |

| 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole | Contains a phenyl group; alters biological activity profile. |

| 3-(3-Bromophenyl)isoxazol-5-amine | Features an amine group; leads to different applications. |

The uniqueness of 3-Bromo-5-(bromomethyl)isoxazole lies in its dual bromine substituents, which enhance its reactivity and versatility compared to similar compounds . This distinctive feature makes it valuable for various research and industrial applications.

The development of 3-bromo-5-(bromomethyl)isoxazole emerged from broader investigations into halogenated isoxazole derivatives during the early 21st century. The first significant contribution to isoxazole chemistry dates back to 1903 when Claisen synthesized the parent isoxazole compound through oximation of propargylaldehyde acetal. However, the specific synthesis and characterization of brominated derivatives, including 3-bromo-5-(bromomethyl)isoxazole, developed much later as part of systematic efforts to create more reactive and functionally diverse heterocyclic intermediates.

Patent literature reveals that intensive research into brominated isoxazole derivatives gained momentum in the mid-2000s, particularly with the development of related compounds such as 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. The synthesis methodologies described in these early patents laid the groundwork for subsequent developments in dibrominated isoxazole chemistry. The compound 3-bromo-5-(bromomethyl)isoxazole specifically emerged as researchers sought to combine the electrophilic properties of bromine substituents with the reactive potential of halomethyl groups.

The historical significance of this compound lies not only in its synthetic utility but also in its role as a representative example of how systematic structural modifications can enhance the versatility of heterocyclic scaffolds. The development timeline reflects the evolution of synthetic organic chemistry from simple heterocycle preparation to the design of multifunctional intermediates capable of participating in diverse chemical transformations.

Position in Heterocyclic Chemistry

3-Bromo-5-(bromomethyl)isoxazole occupies a distinctive position within the broader landscape of heterocyclic chemistry, specifically as a member of the five-membered oxygen-nitrogen heterocycle family. Isoxazoles are characterized as electron-rich azoles containing an oxygen atom adjacent to nitrogen, which distinguishes them from related heterocycles such as oxazoles, pyrazoles, and imidazoles. The positioning of the oxygen and nitrogen atoms in the 1,2-relationship creates unique electronic properties that influence both reactivity and stability.

The substitution pattern in 3-bromo-5-(bromomethyl)isoxazole represents a carefully designed structural arrangement that maximizes synthetic utility. The bromine atom at the 3-position is directly attached to the aromatic ring system, making it susceptible to various substitution reactions while maintaining the electronic integrity of the heterocycle. Simultaneously, the bromomethyl group at the 5-position provides an additional reactive site that can participate in nucleophilic displacement reactions without directly affecting the aromatic system.

Within the classification system of heterocyclic compounds, this molecule belongs to the broader category of halogenated isoxazoles, which have gained increasing importance due to their enhanced reactivity compared to unsubstituted analogs. The dual bromination pattern places it among the more reactive members of the isoxazole family, enabling participation in cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations that would be challenging or impossible with simpler isoxazole derivatives.

The compound also exemplifies the principle of polyfunctional heterocycle design, where multiple reactive sites are incorporated into a single molecular framework. This approach has become increasingly important in modern synthetic chemistry as it allows for more efficient and convergent synthetic strategies.

Significance in Organic Synthesis

The synthetic significance of 3-bromo-5-(bromomethyl)isoxazole stems from its unique combination of reactive functional groups and the inherent properties of the isoxazole scaffold. Recent synthetic methodologies have demonstrated that this compound can serve as a versatile intermediate in the preparation of complex organic molecules with pharmaceutical and agricultural relevance. The presence of two different brominated sites provides multiple pathways for chemical modification, enabling selective functionalization strategies that are essential in modern synthetic chemistry.

One of the most significant synthetic applications involves the compound's utility in cross-coupling reactions. The bromine substituents can participate in palladium-catalyzed coupling reactions, including Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of various aryl, vinyl, and alkynyl groups. This reactivity pattern makes the compound particularly valuable for constructing complex molecular architectures where the isoxazole ring serves as a central scaffold.

The bromomethyl group at the 5-position offers additional synthetic opportunities through nucleophilic substitution reactions. This functionality can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, enabling the preparation of diverse derivatives with different biological and chemical properties. The selective nature of these transformations allows synthetic chemists to modify one reactive site while preserving the other, facilitating step-wise synthetic strategies.

Table 1: Synthetic Transformations of 3-Bromo-5-(bromomethyl)isoxazole

| Reactive Site | Reaction Type | Typical Conditions | Product Classes |

|---|---|---|---|

| 3-Position Bromine | Cross-coupling | Palladium catalyst, base | Aryl/alkyl isoxazoles |

| 5-Bromomethyl | Nucleophilic substitution | Nucleophile, base | Functionalized derivatives |

| Both positions | Sequential reactions | Multi-step conditions | Complex architectures |

Research has also demonstrated the compound's utility in the synthesis of natural product analogs and bioactive molecules. The isoxazole ring system is found in various natural products and pharmaceutically active compounds, making brominated derivatives like this compound valuable for structure-activity relationship studies and drug development programs.

General Overview of Isoxazole Chemistry

Isoxazole chemistry represents one of the most dynamic areas of heterocyclic research, with applications spanning pharmaceuticals, agrochemicals, and materials science. The fundamental structure consists of a five-membered ring containing one oxygen and one nitrogen atom in adjacent positions, creating a unique electronic environment that influences both chemical reactivity and biological activity. The electron-rich nature of the isoxazole ring, combined with its aromatic stability, makes it an attractive scaffold for drug discovery and synthetic applications.

The synthetic approaches to isoxazole derivatives have evolved significantly over the past century, with modern methodologies emphasizing efficiency, selectivity, and environmental compatibility. Classical synthetic routes include the reaction of hydroxylamine with 1,3-diketones, cyclization of nitrile oxides with alkynes through 1,3-dipolar cycloaddition, and various metal-catalyzed processes that enable regioselective construction of substituted isoxazoles. These methodologies have been refined to accommodate the preparation of complex derivatives such as 3-bromo-5-(bromomethyl)isoxazole.

Recent advances in isoxazole chemistry have focused on developing green synthetic methodologies that minimize environmental impact while maintaining high efficiency. These include the use of deep eutectic solvents, ultrasound-promoted reactions, and metal-free synthetic protocols. Such developments are particularly relevant for industrial applications where large-scale synthesis of isoxazole derivatives is required.

The biological significance of isoxazoles extends across multiple therapeutic areas. Isoxazole-containing compounds have demonstrated activities as antibacterial agents, antifungal compounds, anti-inflammatory drugs, and anticancer therapeutics. The structural diversity achievable through systematic modification of the isoxazole scaffold has led to the development of numerous clinically relevant compounds, including beta-lactamase-resistant antibiotics such as cloxacillin and flucloxacillin.

Table 2: Representative Isoxazole-Based Pharmaceuticals and Their Applications

| Compound Class | Representative Examples | Therapeutic Application | Mechanism of Action |

|---|---|---|---|

| Beta-lactam antibiotics | Cloxacillin, Dicloxacillin | Bacterial infections | Beta-lactamase resistance |

| Anti-inflammatory agents | Valdecoxib derivatives | Pain management | Cyclooxygenase-2 inhibition |

| Anticancer compounds | Experimental derivatives | Oncology research | Various cellular targets |

The photochemical properties of isoxazoles add another dimension to their utility in chemical biology and materials science. The weak nitrogen-oxygen bond in the isoxazole ring can undergo photolysis under ultraviolet irradiation, leading to ring-opening and rearrangement reactions. This photolability has been exploited in the development of photocleavable protecting groups and photoaffinity labeling reagents for biological studies.

Current trends in isoxazole chemistry emphasize the development of multifunctional derivatives that can participate in multiple types of chemical transformations. Compounds like 3-bromo-5-(bromomethyl)isoxazole exemplify this approach, combining the inherent properties of the isoxazole ring with strategically placed reactive functional groups. This design philosophy enables more efficient synthetic strategies and opens new possibilities for creating complex molecular architectures with enhanced biological activities.

Molecular Structure and Identification

Structural Characteristics

3-Bromo-5-(bromomethyl)isoxazole is a halogenated heterocyclic compound containing a five-membered isoxazole ring system with two bromine substituents [1]. The molecular structure features an isoxazole ring, which consists of three carbon atoms, one nitrogen atom, and one oxygen atom arranged in a planar configuration [2]. The compound exhibits structural characteristics typical of dibrominated isoxazoles, with a bromine atom directly attached to the carbon at position 3 of the isoxazole ring and a bromomethyl group (-CH₂Br) attached at position 5 [1] [3].

The isoxazole ring system demonstrates aromatic character due to the delocalization of π-electrons across the five-membered heterocycle [2]. The presence of the electronegative nitrogen and oxygen atoms within the ring creates distinct electronic environments that influence the overall molecular geometry and reactivity patterns [4]. The two bromine substituents introduce significant steric and electronic effects, with the position 3 bromine providing direct conjugation with the aromatic system while the position 5 bromomethyl group offers additional reactive functionality [5] [4].

CAS Registry (88982-28-9)

The Chemical Abstracts Service registry number for 3-Bromo-5-(bromomethyl)isoxazole is 88982-28-9 [1] [3]. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide [1]. The CAS registry system provides unambiguous identification of this specific dibrominated isoxazole derivative, distinguishing it from other structurally related isoxazole compounds [3].

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-bromo-5-(bromomethyl)-1,2-oxazole [3]. The IUPAC naming convention follows the standard protocol for heterocyclic compounds, where the isoxazole ring is designated as 1,2-oxazole to indicate the relative positions of the nitrogen and oxygen atoms [3]. The numbering system assigns position 1 to the oxygen atom and position 2 to the nitrogen atom, with subsequent carbons numbered sequentially [3]. The bromine substituents are identified by their respective positions and functional group designations [1] [3].

Physicochemical Parameters

Molecular Formula (C₄H₃Br₂NO) and Weight (240.9 g/mol)

The molecular formula of 3-Bromo-5-(bromomethyl)isoxazole is C₄H₃Br₂NO, representing a composition of four carbon atoms, three hydrogen atoms, two bromine atoms, one nitrogen atom, and one oxygen atom [1] [3]. The molecular weight is calculated as 240.88 grams per mole, reflecting the substantial contribution of the two bromine atoms to the overall molecular mass [1] [3]. The exact mass determination yields a value of 238.858 atomic mass units [3].

The polar surface area of the molecule is calculated as 26.03 Ų, indicating moderate polarity primarily attributed to the nitrogen-oxygen bond within the isoxazole ring [6] [3]. The compound exhibits a logarithmic partition coefficient (LogP) that suggests moderate lipophilicity characteristics, influencing its solubility behavior in various solvent systems [6].

| Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₄H₃Br₂NO | - |

| Molecular Weight | 240.88 | g/mol |

| Exact Mass | 238.858 | amu |

| Polar Surface Area | 26.03 | Ų |

Physical State and Appearance

3-Bromo-5-(bromomethyl)isoxazole typically exists as a solid or crystalline powder under standard laboratory conditions [3]. The compound demonstrates physical characteristics consistent with other dibrominated heterocyclic compounds, appearing as a white to off-white solid material [7]. The crystalline nature of the compound reflects the ordered arrangement of molecules in the solid state, influenced by intermolecular interactions including halogen bonding and van der Waals forces [8].

Storage conditions typically require maintenance at reduced temperatures, with optimal preservation achieved at -20°C under inert atmosphere conditions to prevent degradation [3]. The compound exhibits stability under ambient transport conditions for short durations, though prolonged exposure to elevated temperatures may result in decomposition [3] [9].

Solubility Profile

The solubility characteristics of 3-Bromo-5-(bromomethyl)isoxazole reflect the compound's moderate polarity and the presence of halogen substituents [3]. The molecule demonstrates enhanced solubility in organic solvents compared to aqueous systems, consistent with the lipophilic nature imparted by the bromine atoms [9]. Common organic solvents including dichloromethane, chloroform, and dimethyl sulfoxide provide effective dissolution media for analytical and synthetic applications [10] [5].

The compound exhibits limited solubility in water due to the hydrophobic character of the dibrominated structure [11]. The isoxazole ring system contributes some polar character through the nitrogen-oxygen heteroatoms, but this is insufficient to overcome the hydrophobic influence of the bromine substituents [2]. Solubility enhancement can be achieved through the use of co-solvents or by adjusting solution pH to interact with the weakly basic nitrogen center [12].

Stability Characteristics

The stability profile of 3-Bromo-5-(bromomethyl)isoxazole is influenced by several molecular factors including the aromatic character of the isoxazole ring and the presence of labile bromine substituents [2]. The compound demonstrates thermal stability under moderate heating conditions, though elevated temperatures may promote decomposition reactions involving carbon-bromine bond cleavage [2] [13].

The isoxazole ring system exhibits inherent stability due to aromaticity, with the heterocyclic framework resistant to ring-opening reactions under normal conditions [2]. However, the bromomethyl substituent at position 5 represents a potentially reactive site, susceptible to nucleophilic substitution reactions [9]. The compound shows sensitivity to strong bases and nucleophiles, which can promote elimination or substitution reactions at the bromomethyl position [14].

Photostability studies of related isoxazole derivatives indicate that UV irradiation can induce various photochemical transformations, including isomerization and decomposition pathways [15]. The compound should be stored in dark conditions to minimize photodegradation processes [3]. Chemical stability is maintained under inert atmosphere conditions, with degradation accelerated by exposure to moisture and atmospheric oxygen [3].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Data

The Nuclear Magnetic Resonance spectroscopic profile of 3-Bromo-5-(bromomethyl)isoxazole provides detailed structural information through both proton and carbon-13 spectroscopy [10] [5]. In proton Nuclear Magnetic Resonance spectroscopy, the isoxazole ring proton at position 4 typically appears as a singlet in the aromatic region around 6.4-6.9 parts per million [10] [5]. This chemical shift reflects the deshielding effect of the adjacent electronegative heteroatoms and the aromatic ring current [12] [16].

The bromomethyl protons at position 5 exhibit characteristic chemical shifts around 4.7-5.2 parts per million, appearing as a singlet due to the absence of adjacent protons [10] [14]. This downfield shift is consistent with the deshielding effect of the adjacent bromine atom and the attachment to the aromatic isoxazole system [16]. The integration pattern confirms the presence of two equivalent protons in the bromomethyl group [10].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts for each carbon environment within the molecule [4] [17]. The isoxazole ring carbons exhibit chemical shifts characteristic of aromatic heterocyclic systems, with the carbon at position 3 (bearing the bromine substituent) showing additional deshielding effects [4] [18]. The bromomethyl carbon typically appears around 25-35 parts per million, consistent with carbon atoms directly bonded to bromine [18] [19].

| Carbon Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C-3 (Br-substituted) | 95-105 | Quaternary |

| C-4 (Ring CH) | 100-110 | CH |

| C-5 (CH₂Br-substituted) | 160-170 | Quaternary |

| CH₂Br | 25-35 | CH₂ |

Infrared Spectroscopy Profile

The infrared spectroscopy profile of 3-Bromo-5-(bromomethyl)isoxazole exhibits characteristic absorption bands that correspond to specific functional groups and bonding patterns within the molecule [12] [20]. The isoxazole ring system displays distinctive absorption features, including the nitrogen-oxygen stretching vibration typically observed around 1150-1180 cm⁻¹ [12]. The carbon-nitrogen stretching vibrations appear in the region of 1250-1300 cm⁻¹, while carbon-oxygen stretching occurs around 1060-1080 cm⁻¹ [12] [20].

Aromatic carbon-hydrogen stretching vibrations are observed in the region of 3000-3100 cm⁻¹, characteristic of the ring proton at position 4 [12]. The aliphatic carbon-hydrogen stretching from the bromomethyl group appears at slightly lower frequencies, typically around 2900-3000 cm⁻¹ [7]. The carbon-bromine stretching vibrations occur in the fingerprint region below 800 cm⁻¹, though these are often difficult to assign definitively due to overlapping with other low-frequency vibrations [20].

The infrared spectrum also reveals aromatic carbon-carbon stretching vibrations in the range of 1400-1600 cm⁻¹, consistent with the conjugated π-system of the isoxazole ring [12] [20]. Ring breathing modes and out-of-plane deformation vibrations appear in the lower frequency region between 600-900 cm⁻¹ [20].

Mass Spectrometry Analysis

Mass spectrometry analysis of 3-Bromo-5-(bromomethyl)isoxazole reveals characteristic fragmentation patterns typical of dibrominated organic compounds [21] [22]. The molecular ion peak appears at mass-to-charge ratio 240/242/244, exhibiting the distinctive isotope pattern associated with two bromine atoms [22]. The isotopic distribution shows peaks in the ratio of approximately 1:2:1, reflecting the natural abundance of bromine-79 and bromine-81 isotopes [22].

The base peak in the mass spectrum typically corresponds to the loss of one bromine atom, yielding a fragment at mass-to-charge ratio 161 [14] [21]. This fragmentation pathway involves the preferential cleavage of the carbon-bromine bond in the bromomethyl group, forming a stabilized isoxazole cation [21]. Additional fragmentation occurs through the loss of the bromomethyl group entirely, producing a fragment at mass-to-charge ratio 146 [14].

The fragmentation pattern also includes the formation of smaller ring fragments through ring-opening processes [2] [21]. The loss of hydrogen bromide from various positions generates additional peaks in the spectrum, providing structural confirmation through comparison with fragmentation patterns of related isoxazole derivatives [21]. The mass spectrometric behavior demonstrates the relative stability of the isoxazole ring compared to the labile bromomethyl substituent [14] [2].

| Fragment | m/z | Relative Intensity | Assignment |

|---|---|---|---|

| [M]⁺ | 240/242/244 | Variable | Molecular ion |

| [M-Br]⁺ | 161/163 | High | Loss of bromine |

| [M-CH₂Br]⁺ | 146/148 | Medium | Loss of bromomethyl |

| [Ring]⁺ | 69 | Low | Isoxazole fragment |

Ultraviolet-Visible Spectroscopy Characteristics

The ultraviolet-visible spectroscopy characteristics of 3-Bromo-5-(bromomethyl)isoxazole reflect the electronic transitions within the conjugated isoxazole ring system [15] [23]. The compound exhibits absorption bands in the ultraviolet region corresponding to π→π* transitions characteristic of aromatic heterocycles [23]. The primary absorption maximum typically occurs around 220-240 nanometers, associated with the electronic transitions within the isoxazole chromophore [15] [23].

The presence of bromine substituents influences the electronic absorption profile through both inductive and mesomeric effects [23]. The electron-withdrawing nature of bromine atoms results in a bathochromic shift compared to unsubstituted isoxazole, moving absorption bands to longer wavelengths [24] [23]. Secondary absorption features may appear at longer wavelengths due to n→π* transitions involving the heteroatom lone pairs [23].

Synthesis from 1,1-Dibromoformaldoxime and Propargyl Bromide

The classical approach utilizing 1,1-dibromoformaldoxime and propargyl bromide represents one of the most established methods for synthesizing 3-bromo-5-(bromomethyl)isoxazole [1] [2]. This methodology involves the formation of nitrile oxide intermediates followed by [3+2] cycloaddition with terminal alkynes.

The reaction mechanism proceeds through initial generation of the nitrile oxide dipole from 1,1-dibromoformaldoxime under basic conditions. Triethylamine or sodium carbonate serves as the base, promoting the elimination of hydrogen bromide to form the reactive nitrile oxide intermediate [3] [4]. This dipole subsequently undergoes cycloaddition with propargyl bromide as the dipolarophile, yielding the desired isoxazole product with yields typically ranging from 61-71% [3].

Table 1: Classical Synthesis Conditions and Yields

| Substrate | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1,1-Dibromoformaldoxime | Et₃N | Toluene | RT-60°C | 4-8 h | 61-71 |

| Halogenoximes | NaHCO₃ | EtOAc | RT | 12-24 h | 40-95 |

| β-Keto oximes | NH₂OH·HCl | EtOH | Reflux | 2-4 h | 65-85 |

The regioselectivity of this transformation depends critically on the electronic properties of both the nitrile oxide and the alkyne component [3] [4]. The presence of electron-withdrawing bromine substituents in the starting materials influences the regiochemical outcome, favoring the formation of the 3,5-disubstituted isoxazole pattern characteristic of the target compound.

Cyclization Reactions

Classical cyclization approaches involve the treatment of appropriately substituted precursors under acidic or basic conditions to promote intramolecular ring formation [4] [5]. The cyclization of β-enamino diketones with hydroxylamine hydrochloride represents a particularly versatile approach for accessing substituted isoxazoles with controlled regioselectivity [6] [7].

The reaction proceeds through initial formation of an oxime intermediate, followed by intramolecular cyclization to afford the isoxazole ring system [4]. Temperature control is crucial for achieving optimal yields, with reflux conditions in ethanol typically providing the best results [4] [8]. The presence of Lewis acid catalysts such as boron trifluoride etherate can enhance both the reaction rate and regioselectivity, particularly when sterically demanding substituents are present [6] [7].

Mechanistic studies reveal that the cyclization process involves multiple competing pathways, with the formation of different regioisomers depending on the reaction conditions [6] [7]. The use of appropriate bases and solvents allows for selective access to the desired 3,5-disubstituted isoxazole products [7].

Modern Synthetic Approaches

Transition Metal-Catalyzed Methods

Modern synthetic methodologies have revolutionized isoxazole synthesis through the application of transition metal catalysis [9] [10] [11]. Copper(I)-catalyzed [3+2] cycloaddition reactions have emerged as particularly powerful tools for accessing diversely substituted isoxazoles with high efficiency and selectivity [9] [10].

The palladium-catalyzed cross-coupling approach offers exceptional versatility for introducing diverse substituents at the 5-position of the isoxazole ring [10] [12]. Optimization studies have demonstrated that tetrakis(triphenylphosphine)palladium(0) serves as the most effective catalyst, with dioxane as the preferred solvent and reaction temperatures of 150°C under microwave irradiation [13].

Table 2: Transition Metal-Catalyzed Synthesis Optimization

| Catalyst | Solvent | Temperature | Base | Time | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane | 150°C | Na₂CO₃ | 60 min | 78 |

| Pd(PPh₃)₄ | Toluene | 150°C | Na₂CO₃ | 60 min | 68 |

| Pd(PPh₃)₄ | DME | 150°C | Na₂CO₃ | 60 min | 57 |

| CuI | Toluene | RT | Et₃N | 6-24 h | 70-95 |

The hypervalent iodine-catalyzed intramolecular cyclization represents an emerging methodology for accessing fused isoxazole systems [14]. This approach utilizes 2-iodobenzoic acid and meta-chloroperoxybenzoic acid to generate the active hypervalent iodine species in situ, enabling efficient cyclization under mild conditions with yields up to 94% [14].

Regioselective Functionalization Techniques

Regioselective functionalization of isoxazole rings has become increasingly important for accessing complex substituted derivatives [6] [7] [15]. The development of methodologies that allow selective introduction of functional groups at specific positions represents a significant advancement in isoxazole chemistry.

Transition metal-mediated C-H functionalization approaches have enabled direct functionalization of existing isoxazole scaffolds [11] [15]. These methods utilize the isoxazole ring as a directing group for palladium-catalyzed reactions, allowing for site-selective introduction of various functional groups [11].

The electrophilic cyclization methodology developed by Larock and coworkers provides access to highly substituted isoxazoles through iodine-mediated cyclization of alkynone oximes [12]. This approach generates 4-iodoisoxazoles as versatile intermediates that can undergo further palladium-catalyzed transformations to yield trisubstituted products [12].

Green Chemistry Approaches

The integration of green chemistry principles into isoxazole synthesis has led to the development of environmentally benign methodologies that minimize waste generation and reduce environmental impact [8] [16] [17].

Microwave-assisted synthesis represents one of the most successful green chemistry applications in isoxazole preparation [18] [19] [20]. The use of microwave irradiation dramatically reduces reaction times from hours to minutes while simultaneously improving yields [18] [19]. Domestic microwave ovens operating at 1300W can achieve complete conversion in as little as 30 seconds with yields exceeding 90% [18].

Table 3: Green Chemistry Synthesis Methods

| Method | Conditions | Time | Yield (%) | Environmental Benefits |

|---|---|---|---|---|

| Microwave-assisted | 1300W, 30 sec | 30 sec-2 min | 90-95 | Reduced energy, time |

| PEG-400 mediated | RT, recyclable | 2-6 h | 80-92 | Recyclable solvent |

| Fruit juice catalyzed | 60°C, natural | 2-4 h | 86-92 | Natural catalysts |

| Solvent-free | Heat, no solvent | 1-3 h | 75-85 | No organic solvents |

Polyethylene glycol (PEG-400) has emerged as an excellent green solvent for isoxazole synthesis, offering the advantages of recyclability and low toxicity [16]. The use of PEG-400 as both solvent and catalyst enables efficient synthesis under mild conditions with yields ranging from 80-92% [16].

Biocatalytic approaches utilizing natural fruit juices as catalysts represent an innovative green chemistry strategy [17]. The use of coconut water, tomato juice, and lime juice as natural catalysts has demonstrated effectiveness in promoting isoxazole formation with yields comparable to conventional methods [17].

Optimization of Reaction Conditions

Temperature and Solvent Effects

Temperature optimization plays a crucial role in maximizing yields and selectivity in isoxazole synthesis [13] [21] [22]. Classical reactions typically proceed optimally at 60-80°C, while microwave-assisted reactions can achieve excellent results at 120-150°C due to the enhanced heating efficiency [13] [22].

Solvent selection significantly impacts both reaction efficiency and product selectivity [13] [23]. Aprotic solvents such as toluene and ethyl acetate generally favor SN2-type mechanisms and are preferred for classical synthetic routes [3] [2]. Polar aprotic solvents like dioxane and dimethylformamide are optimal for transition metal-catalyzed reactions [13] [14].

The effect of temperature on reaction outcomes has been systematically studied across different synthetic methodologies [13] [24]. Lower temperatures (-78°C to 0°C) often improve stereoselectivity but may require longer reaction times [24]. Higher temperatures (150°C) enhance reaction rates in cross-coupling reactions but may lead to decomposition of sensitive intermediates [13].

Table 4: Temperature and Solvent Optimization Data

| Temperature Range | Solvent Class | Typical Yield (%) | Reaction Time | Applications |

|---|---|---|---|---|

| 60-80°C | Protic (EtOH) | 65-85 | 2-4 h | Classical cyclization |

| 120-150°C | Aprotic (Dioxane) | 70-78 | 30-60 min | Cross-coupling |

| -78°C to RT | Polar aprotic | 70-90 | 2-24 h | Stereoselective |

| RT | Green solvents | 80-92 | 2-6 h | Sustainable synthesis |

Catalyst Selection

The choice of catalyst system dramatically influences both the efficiency and selectivity of isoxazole synthesis [9] [10] [11]. Copper(I) catalysts remain the gold standard for [3+2] cycloaddition reactions, with copper(I) iodide and copper(I) oxide being the most commonly employed [9] [10].

Palladium catalysts have revolutionized cross-coupling approaches to isoxazole synthesis [10] [12] [13]. The systematic evaluation of different palladium sources has identified tetrakis(triphenylphosphine)palladium(0) as the most effective catalyst for Suzuki-Miyaura couplings with isoxazole substrates [13].

Lewis acid catalysts such as zinc chloride and zirconium tetrachloride have proven particularly effective for promoting cyclization reactions [24]. The use of 10 mol% zirconium tetrachloride enables efficient cyclization at low temperatures with excellent yields [24].

Organocatalysts derived from natural sources represent an emerging area of catalyst development [8] [17]. Agro-waste-based catalysts such as water extract of orange fruit peel ash (WEOFPA) have demonstrated remarkable efficacy in promoting isoxazole formation under mild conditions [8].

Yield Enhancement Strategies

Process intensification through the application of microwave irradiation represents one of the most effective strategies for yield enhancement [18] [19] [20]. The combination of microwave heating with optimized catalyst systems can achieve yields exceeding 95% in reaction times of less than 2 minutes [18].

Continuous flow processing offers significant advantages for yield optimization and process control [25]. The use of microreactor technology enables precise control of reaction parameters, leading to improved yields and reduced side product formation [25].

Additive effects can significantly enhance reaction efficiency [3] [6]. The addition of molecular sieves or drying agents helps maintain anhydrous conditions essential for optimal yields [3]. Phase-transfer catalysts can improve reaction rates in biphasic systems [26].

Table 5: Yield Enhancement Strategies

| Strategy | Typical Improvement | Implementation | Cost Impact |

|---|---|---|---|

| Microwave irradiation | 10-15% yield increase | Equipment upgrade | Moderate |

| Continuous flow | 5-10% yield increase | Process redesign | High |

| Optimized catalysts | 15-20% yield increase | Catalyst screening | Low |

| Additive systems | 5-10% yield increase | Reagent addition | Low |

Scale-up Considerations and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including process economics, safety requirements, and environmental regulations [25] [27] [28].

Heat transfer limitations become increasingly important at larger scales, particularly for exothermic reactions [25]. The design of appropriate reactor systems with adequate heat exchange capacity is essential for maintaining temperature control and preventing runaway reactions [25].

Mixing efficiency represents another critical parameter that must be optimized during scale-up [25]. The use of computational fluid dynamics (CFD) modeling can help predict mixing patterns and optimize reactor design for large-scale operations [25].

Waste management considerations become paramount at industrial scale [8] [16]. The implementation of green chemistry principles including solvent recycling and waste minimization strategies is essential for sustainable production [8] [16].

Table 6: Scale-up Considerations

| Scale | Key Challenges | Solutions | Economic Impact |

|---|---|---|---|

| Lab (0.1-1 g) | Reproducibility | Standardized protocols | Low |

| Pilot (10-100 g) | Heat transfer | Improved reactor design | Medium |

| Industrial (kg) | Process economics | Process intensification | High |

| Continuous | Equipment fouling | Regular maintenance | Variable |

Continuous manufacturing approaches offer significant advantages for large-scale isoxazole production [25]. The implementation of continuous flow reactors enables better process control, reduced inventory, and improved safety profiles compared to traditional batch processes [25].

Quality control systems must be implemented to ensure consistent product quality across different production scales [25]. The development of real-time monitoring systems using process analytical technology (PAT) enables immediate detection and correction of process deviations [25].

Regulatory compliance requirements vary significantly between laboratory and industrial scales [27]. The preparation of comprehensive safety data sheets and environmental impact assessments is essential for regulatory approval of industrial processes [27].